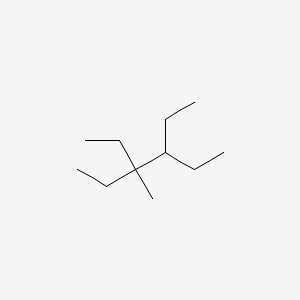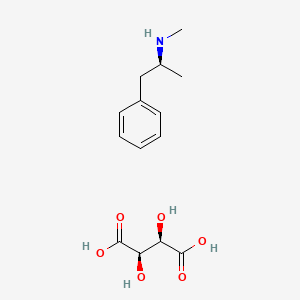
2,2-Dicyano-1-phenylethenyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyano-1-phenylethenyl phosphorodichloridate typically involves the reaction of phosphorodichloridic acid with 2,2-dicyano-1-phenylethenyl ester . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyano-1-phenylethenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different phosphoric acid derivatives, while reduction could produce simpler organic compounds.
Scientific Research Applications
2,2-Dicyano-1-phenylethenyl phosphorodichloridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dicyano-1-phenylethenyl phosphorodichloridate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules or other chemical entities. The pathways involved in these reactions are complex and depend on the specific conditions and targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dicyano-1-phenylethenyl ester
- Phosphorodichloridic acid derivatives
Uniqueness
What sets 2,2-Dicyano-1-phenylethenyl phosphorodichloridate apart from similar compounds is its unique combination of nitrile groups and phosphorodichloridate moiety
Properties
CAS No. |
62145-64-6 |
|---|---|
Molecular Formula |
C10H5Cl2N2O2P |
Molecular Weight |
287.04 g/mol |
IUPAC Name |
2-[dichlorophosphoryloxy(phenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5Cl2N2O2P/c11-17(12,15)16-10(9(6-13)7-14)8-4-2-1-3-5-8/h1-5H |
InChI Key |
RIFBPPQYBRYOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B14563127.png)
![1,2-Ethanediamine, N-[2-(phenylthio)ethyl]-](/img/structure/B14563128.png)


![N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide](/img/structure/B14563140.png)


![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one](/img/structure/B14563156.png)

![2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563173.png)


